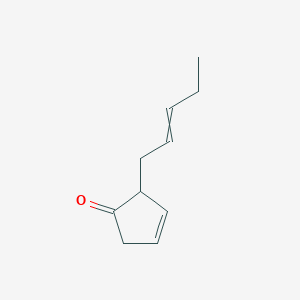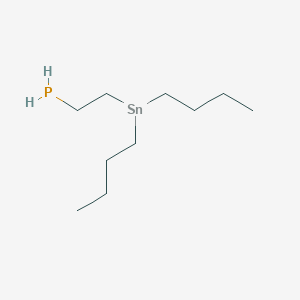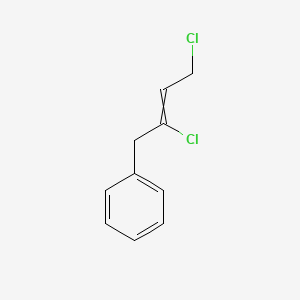
(2,4-Dichlorobut-2-en-1-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,4-Dichlorobut-2-en-1-yl)benzene is an organochlorine compound with the molecular formula C10H10Cl2. This compound features a benzene ring substituted with a 2,4-dichlorobut-2-en-1-yl group. It is a colorless liquid at room temperature and is primarily used as an intermediate in various chemical syntheses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dichlorobut-2-en-1-yl)benzene typically involves the reaction of benzene with 2,4-dichlorobut-2-ene under Friedel-Crafts alkylation conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) and is carried out in an anhydrous environment to prevent hydrolysis of the catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound involves the chlorination of butadiene to produce 2,4-dichlorobut-2-ene, which is then reacted with benzene in the presence of a Lewis acid catalyst. The reaction is typically conducted at elevated temperatures to ensure complete conversion of the starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
(2,4-Dichlorobut-2-en-1-yl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols.
Reduction: Reduction reactions can convert the double bond into a single bond, forming 2,4-dichlorobutylbenzene.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are commonly used.
Major Products
Oxidation: Epoxides or diols.
Reduction: 2,4-Dichlorobutylbenzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(2,4-Dichlorobut-2-en-1-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in the context of its organochlorine structure.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (2,4-Dichlorobut-2-en-1-yl)benzene involves its interaction with various molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and attacks electrophilic species. This reaction mechanism is facilitated by the electron-donating effects of the substituents on the benzene ring, which increase its nucleophilicity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dichlorobut-2-ene: An organochlorine compound with similar reactivity but lacks the benzene ring.
Chloroprene: Another chlorinated butene used in the production of synthetic rubber.
2,4-Dichlorobenzyl chloride: A benzene derivative with similar substitution patterns but different reactivity.
Uniqueness
(2,4-Dichlorobut-2-en-1-yl)benzene is unique due to its combination of a benzene ring with a 2,4-dichlorobut-2-en-1-yl group, which imparts distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications in various fields.
Propriétés
Numéro CAS |
59741-82-1 |
|---|---|
Formule moléculaire |
C10H10Cl2 |
Poids moléculaire |
201.09 g/mol |
Nom IUPAC |
2,4-dichlorobut-2-enylbenzene |
InChI |
InChI=1S/C10H10Cl2/c11-7-6-10(12)8-9-4-2-1-3-5-9/h1-6H,7-8H2 |
Clé InChI |
LUPXOLWXTKDZBY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CC(=CCCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


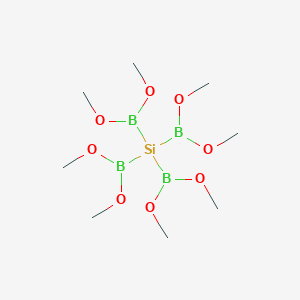
![2-[(E)-(2,3-Dimethylcyclohex-2-en-1-ylidene)amino]benzoic acid](/img/structure/B14614495.png)
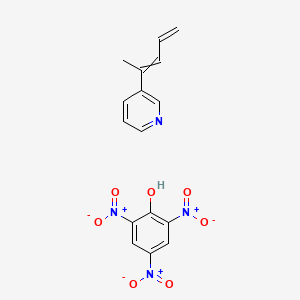
![4-Methyltetrazolo[1,5-a]quinazolin-5(4h)-one](/img/structure/B14614515.png)
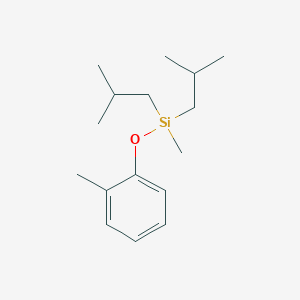
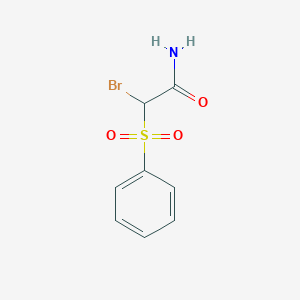
![1-Methoxy-3-[2-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B14614544.png)
![2-{(E)-[4-(Diethylamino)phenyl]diazenyl}benzene-1,3,5-tricarbonitrile](/img/structure/B14614548.png)
![Benzoic acid, 4-[[(4-methylphenyl)methylene]amino]-, methyl ester](/img/structure/B14614557.png)
![Acetamide, 2,2'-[1,2-phenylenebis(oxy)]bis[N,N-dipropyl-](/img/structure/B14614559.png)
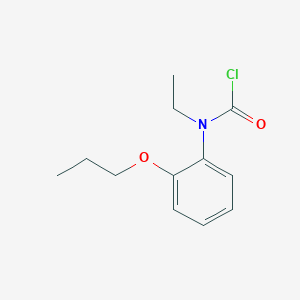
silane](/img/structure/B14614565.png)
